Monooctyl Phthalate-d4 is a deuterated derivative of monooctyl phthalate, characterized by the substitution of deuterium atoms for hydrogen in its molecular structure. This compound, with a molecular formula of and a molecular weight of approximately 278.34 g/mol, is primarily utilized as an internal standard in analytical chemistry due to its unique isotopic labeling properties. The presence of deuterium enhances the compound's stability and allows for precise quantification in various analytical techniques, particularly in mass spectrometry.
Monooctyl Phthalate-d4 exhibits hydrophobic and lipophilic characteristics, making it soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. Its physical properties include a density of about 1.1 g/cm³ and a boiling point of approximately 414.4 °C at 760 mmHg, which are typical for phthalate esters.
These reactions can lead to the formation of various products, including carboxylic acids from oxidation and alcohols from reduction.
The biological activity of Monooctyl Phthalate-d4 is primarily linked to its role in metabolic pathways. As a phthalate ester, it may interact with cellular receptors and enzymes, potentially influencing normal cellular functions. Research indicates that Monooctyl Phthalate-d4 can be used to study the metabolic pathways of phthalates within biological systems. By introducing this compound into biological studies, researchers can track its breakdown products and understand how it is metabolized in the body.
Additionally, Monooctyl Phthalate-d4 serves as a substrate for glucuronidation—a detoxification process mediated by UDP-glucuronosyltransferase enzymes—which enhances the solubility and excretion of phthalates from the body.
The synthesis of Monooctyl Phthalate-d4 typically involves an esterification reaction between phthalic anhydride and 4-methyl-7-octanol in the presence of a catalyst. The general steps are as follows:
Monooctyl Phthalate-d4 has several important applications:
Studies involving Monooctyl Phthalate-d4 focus on its interactions within biological systems. These investigations assess how this compound behaves compared to its non-deuterated counterparts, particularly regarding absorption and metabolism. Research often involves:
Monooctyl Phthalate-d4 shares structural similarities with various other phthalates. Here are some comparable compounds:
| Compound Name | CAS Number | Molecular Formula | Unique Characteristics |
|---|---|---|---|
| Mono-n-octyl phthalate | 5393-19-1 | C16H22O4 | Non-deuterated version used widely in industry |
| Di-n-octyl phthalate | 117-84-0 | C24H38O4 | Contains two octyl groups; more hydrophobic |
| Mono-2-ethylhexyl phthalate | 117-81-7 | C14H22O4 | Used as a plasticizer; shorter alkyl chain |
| Diethyl phthalate | 84-66-2 | C12H14O4 | Common plasticizer; smaller molecular size |
The uniqueness of Monooctyl Phthalate-d4 lies in its deuterated structure, which provides enhanced stability and makes it an ideal internal standard for analytical purposes while maintaining similar chemical properties to its non-deuterated analogs. This isotopic distinction allows for improved tracking capabilities in scientific research compared to other similar compounds that lack this feature.